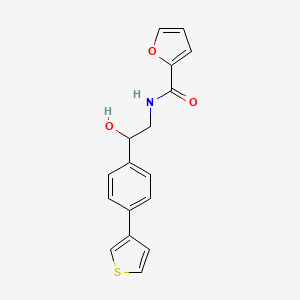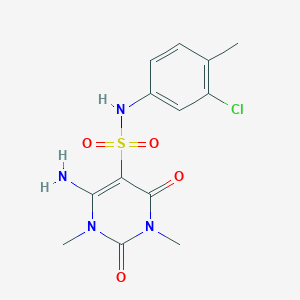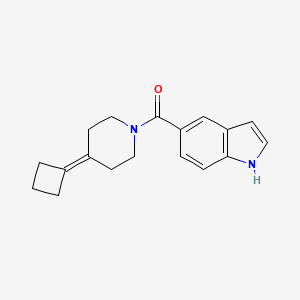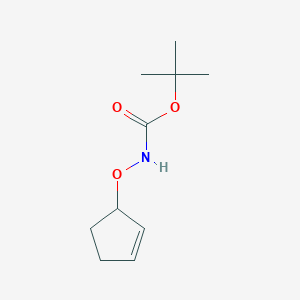![molecular formula C16H13FN2O2S B2898764 5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione CAS No. 1008971-09-2](/img/structure/B2898764.png)
5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione, commonly known as FABP4 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FABP4 (fatty acid-binding protein 4) is a protein that plays a crucial role in lipid metabolism, inflammation, and insulin resistance. FABP4 inhibitors, such as 5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione, have shown promising results in preclinical studies as a treatment for various metabolic disorders, including type 2 diabetes, obesity, and atherosclerosis.
Mécanisme D'action
5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione works by inhibiting the activity of FABP4 protein. FABP4 is a protein that plays a crucial role in lipid metabolism, inflammation, and insulin resistance. Inhibition of FABP4 activity reduces inflammation, improves insulin sensitivity, and reduces lipid accumulation in various tissues.
Biochemical and Physiological Effects:
FABP4 inhibitors, such as 5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione, have shown significant biochemical and physiological effects in preclinical studies. The compound has been shown to reduce inflammation, improve insulin sensitivity, and reduce lipid accumulation in various tissues. The compound has also shown potential in reducing atherosclerosis and improving cardiovascular health.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione in lab experiments include its high purity, excellent yield, and well-established synthesis method. The compound has also shown promising results in preclinical studies, making it an attractive candidate for further research. The limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to establish its safety profile.
Orientations Futures
There are several future directions for research on 5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione. One potential direction is to investigate the compound's safety profile further and establish the maximum tolerated dose in animal models. Another direction is to study the compound's efficacy in clinical trials for various metabolic disorders, including type 2 diabetes, obesity, and atherosclerosis. Additionally, further research is needed to understand the compound's mechanism of action fully and its potential for combination therapy with other drugs.
Méthodes De Synthèse
The synthesis of 5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione involves the reaction of 4-fluoroaniline, 2-methylbenzaldehyde, and 2-thioxo-4-thiazolidinone in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction followed by a cyclization reaction to form the desired product. The synthesis method has been optimized to yield a high purity product with excellent yield.
Applications De Recherche Scientifique
FABP4 inhibitors, such as 5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione, have been extensively studied in preclinical models for their potential therapeutic applications. The compound has shown promising results in reducing inflammation, improving insulin sensitivity, and reducing lipid accumulation in various tissues. The compound has also shown potential in reducing atherosclerosis and improving cardiovascular health.
Propriétés
IUPAC Name |
5-(4-fluoroanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c1-10-4-2-3-5-13(10)19-15(20)14(22-16(19)21)18-12-8-6-11(17)7-9-12/h2-9,14,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWFLVJXCIAEDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(SC2=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5,5,7,7-tetramethyl-2-(2-(thiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2898682.png)









![N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;dihydrochloride](/img/structure/B2898696.png)
![N-(5-(3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2898698.png)
![N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclopropyloxamide](/img/structure/B2898699.png)
